L-2-Aminobutyric acid, also known as (S)-2-Aminobutanoic acid, is a non-proteinogenic α-amino acid, meaning it is not naturally found in proteins. [] It is a chiral molecule, existing in two enantiomeric forms: L and D. The L-enantiomer is more commonly studied and utilized in scientific research. [, , ] L-2-Aminobutyric acid serves as a valuable chiral reagent in asymmetric syntheses [] and is a key intermediate in the production of various pharmaceuticals, including the anti-epileptic drug Levetiracetam. [] It also plays a role in the biosynthesis of other natural products, including γ-Glu-Abu [] and serves as a substrate for specific enzymes like α-methylserine aldolase. [, ]
L-2-Aminobutyric acid is classified as a non-proteinogenic α-amino acid. It is derived from L-threonine through various synthetic pathways. This compound is not commonly found in nature but can be synthesized through both chemical and enzymatic methods. Its structural formula is C4H9NO2, indicating that it contains four carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms. This amino acid plays a crucial role as an intermediate in the synthesis of several important drugs and bioactive compounds .
The synthesis of L-2-aminobutyric acid can be achieved through various methods:
L-2-Aminobutyric acid has a simple molecular structure characterized by an amino group (-NH2), a carboxylic acid group (-COOH), and a butyl side chain. The structural formula can be represented as follows:
L-2-Aminobutyric acid participates in several chemical reactions:
The mechanism of action for L-2-aminobutyric acid primarily involves its role as a precursor in biochemical pathways:
L-2-Aminobutyric acid exhibits several notable physical and chemical properties:
L-2-Aminobutyric acid has several scientific applications:
L-2-Aminobutyric acid (L-2-ABA) biosynthesis in Escherichia coli primarily utilizes L-threonine as a metabolic precursor. Engineered E. coli THR strains feature deregulated threonine biosynthesis pathways achieved through:
2-Ketobutyrate (2-KB) serves as the central intermediate connecting L-threonine to L-2-ABA biosynthesis. Threonine deaminase (encoded by ilvA) catalyzes the conversion of L-threonine to 2-KB and ammonia. In native E. coli strains, 2-KB accumulation remains low due to:
Table 1: Metabolic Engineering Impact on 2-Ketobutyrate Production
Strain/Modification | 2-KB Titer (g/L) | L-Threonine Remaining (g/L) | Enhancement Factor | |
---|---|---|---|---|
Wild-type IlvA | 4.38 | 7.35 | 1× (baseline) | |
Feedback-resistant IlvA* (F352A/R362F) | 8.05 | 3.47 | 1.84× | |
ilvIH deletion + IlvA* | 9.33 (final L-2-ABA) | <0.50 | 2.13× (L-2-ABA yield) | [1] [3] |
Key genetic interventions redirect carbon toward L-2-ABA synthesis:
ω-Transaminases offer an alternative route to L-2-ABA through asymmetric amination of 2-ketobutyric acid (2-KB):
Leucine dehydrogenase (LeuDH) provides irreversible, NADH-dependent amination superior to transaminases:
Table 2: Enzymatic Systems for L-2-ABA Production
Enzyme System | Yield | Productivity | Limitations | Advantages | |
---|---|---|---|---|---|
T. intermedius LeuDH | 5.39 g/L from 10 g/L 2-KB | 0.19 g/L/h | Substrate inhibition | High specificity | |
E. sibiricum LeuDH K72A | 121 g/L from 150 g/L Thr | 5.04 g/L/h | Cofactor dependence | Industrial-scale productivity | |
ω-Transaminase + AlsS | 6.2 g/L | N/R | Equilibrium limitations | No cofactor requirement | [1] [5] [7] |
NADH dependency constitutes a major cost barrier in LeuDH-mediated synthesis. Integrated regeneration systems address this:
Eliminating metabolic drains enhances precursor availability:
Key feedback loops were disrupted through enzyme engineering:
Advanced strains integrate precursor amplification modules:
Table 3: Performance Metrics of Engineered L-2-ABA Production Systems
Strain/System | Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Key Modifications | |
---|---|---|---|---|---|
E. coli THR ΔrhtAΔilvIH/Gap-ilvA-Pbs-leuDH | 9.33 | 0.19 | 0.19 | ilvA F352A/R362F, leuDH, rhtA/ilvIH deletion | |
E. coli ABAT38 | 42.14 | 0.40 | 0.39 | Multi-pathway engineering, osmotic tolerance | |
E. coli BL21/pET28a-R3ilvA-EsldhK72A-fdh | 121 (from Thr) | 5.04 | N/R | LeuDH mutant, FDH coupling | [1] [4] [6] |
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